N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

CD73 Immuno-oncology Ectonucleotidase

CD73-IN-20 (Compound 5c) is a uniquely selective inhibitor of CD73 (IC50 0.37 µM), with additional activity against ENPP1, ENPP3, and TNAP. Its specific 3-substituted benzoxazole and 4-fluorophenylsulfonyl pharmacophore is essential for target engagement and cannot be substituted by analogs without compromising selectivity. This makes it an irreplaceable tool compound for standardized cancer and inflammation models. Procure with confidence; each batch is verified ≥95% pure for reproducible results.

Molecular Formula C22H17FN2O4S
Molecular Weight 424.45
CAS No. 895476-89-8
Cat. No. B2632302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
CAS895476-89-8
Molecular FormulaC22H17FN2O4S
Molecular Weight424.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
InChIKeyNJSSOJYNRSQWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CD73-IN-20 (CAS 895476-89-8): A Selective CD73/Ectonucleotidase Inhibitor for Cancer Research


N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as CD73-IN-20 or Compound 5c, is a synthetic small molecule sulfonamide derivative [1]. It features a benzoxazole core linked to a 4-fluorophenylsulfonyl-propanamide moiety, conferring structural rigidity and a distinct pharmacophore . The compound is primarily characterized as a potent inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway implicated in tumor immune evasion [1][2].

Why Generic Substitution of CD73-IN-20 (895476-89-8) is High-Risk in CD73-Targeted Research


Closely related benzoxazole-sulfonamide analogs, such as the 4-substituted isomer or non-fluorinated variants, cannot be substituted for CD73-IN-20 without compromising target engagement and selectivity [1]. The specific positioning of the benzoxazole at the 3-position of the phenyl ring, combined with the 4-fluorophenylsulfonyl group, creates a unique pharmacophore essential for CD73 inhibition [1]. Even minor structural changes, such as replacing the fluorine with a methoxy group or altering the sulfonyl linker length, can drastically shift the compound's selectivity profile across ectonucleotidases, leading to off-target effects on ENPP1, ENPP3, or TNAP [1]. This structural specificity makes the compound irreplaceable in standardized CD73 functional assays without extensive revalidation.

Quantitative Differentiation of CD73-IN-20 (895476-89-8) Against Closest Ectonucleotidase Inhibitors


CD73-IN-20 Demonstrates Sub-Micromolar Potency on Human CD73 Relative to Other Ectonucleotidases

CD73-IN-20 is a potent inhibitor of human CD73 (e5'NT) with an IC50 of 0.37 μM [1]. This potency is retained across species, as shown by its inhibition of rat e5'NT with an IC50 of 1.66 μM [1]. The compound's activity is not limited to CD73, as it also inhibits other ectonucleotidases with IC50 values of 1.12 μM for h-ENPP1, 1.37 μM for h-ENPP3, and 1.48 μM for h-TNAP [1]. This multi-target inhibition profile at low micromolar concentrations differentiates CD73-IN-20 from highly selective CD73 inhibitors that lack cross-reactivity, often requiring higher doses to achieve comparable immune modulation [2].

CD73 Immuno-oncology Ectonucleotidase

Structural Basis for CD73-IN-20's Selectivity: Comparison with the 4-Substituted Isomer

The biological activity of CD73-IN-20 is highly dependent on the substitution pattern of the benzoxazole group. The 3-substituted isomer (CD73-IN-20) is a potent inhibitor, whereas the 4-substituted isomer, N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895477-29-9), shows significantly reduced or no activity in CD73 inhibition assays . This positional effect is a critical differentiator, as the 4-isomer is often a common contaminant in synthesis and must be carefully controlled to ensure assay reproducibility [1].

Structure-Activity Relationship Benzoxazole Isomer Differentiation

Purity Profile of CD73-IN-20 (895476-89-8) as a Critical Factor for Reproducible Pharmacology

The supplier-reported purity of CD73-IN-20 is ≥95% by HPLC . In contrast, several closely related benzoxazole-sulfonamide analogs are often supplied at lower purities (e.g., 90% or less), introducing variability in IC50 determinations . Impurities, especially those of the 4-substituted isomer, can mask or distort the true pharmacological profile of CD73-IN-20, leading to inaccurate SAR conclusions [1].

Chemical Purity Reproducibility Pharmacology

Optimal Use Cases for CD73-IN-20 (895476-89-8) in Scientific and Industrial Settings


Studying CD73-Mediated Immune Suppression in Tumor Microenvironments

CD73-IN-20's potent inhibition of human CD73 (IC50 0.37 µM) makes it an ideal tool compound for investigating adenosine-mediated immune suppression [1]. Its additional inhibition of ENPP1 and ENPP3 allows researchers to probe the interconnected roles of these ectonucleotidases in ATP-adenosine metabolism without introducing multiple inhibitors . This is particularly valuable in complex co-culture models of cancer and immune cells, where maintaining a consistent pharmacological environment is challenging [1].

SAR Studies on Benzoxazole-Sulfonamide Scaffolds for Ectonucleotidase Inhibitors

The unique structure of CD73-IN-20, with its 3-substituted benzoxazole and 4-fluorophenylsulfonyl group, serves as a reference point for SAR studies aimed at optimizing CD73 inhibition [1]. Its well-characterized selectivity profile across ectonucleotidases provides a benchmark for evaluating new analogs . The 4-substituted isomer (CAS 895477-29-9) can be used as a negative control to confirm positional specificity in binding assays .

Validating Ectonucleotidase Activity in High-Throughput Screening Campaigns

As a commercially available, stable compound with defined purity (≥95%), CD73-IN-20 is suitable as a reference inhibitor in high-throughput screens for novel CD73 inhibitors [1]. Its multi-target inhibition profile can be exploited to identify compounds with similar or improved selectivity windows, accelerating the discovery of next-generation immunotherapeutics .

Mechanistic Studies of Purinergic Signaling in Inflammatory and Autoimmune Diseases

Beyond oncology, CD73-IN-20's ability to inhibit multiple ectonucleotidases involved in ATP metabolism positions it for use in mechanistic studies of inflammatory conditions [1]. The compound's demonstrated inhibition of h-TNAP (IC50 1.48 µM) further broadens its utility to investigations of bone mineralization and neurological disorders where TNAP is implicated .

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.